molecular formula C14H10N2O2 B12043299 5-amino-2-phenyl-1H-isoindole-1,3(2H)-dione CAS No. 20871-03-8

5-amino-2-phenyl-1H-isoindole-1,3(2H)-dione

Cat. No.: B12043299
CAS No.: 20871-03-8
M. Wt: 238.24 g/mol
InChI Key: NCBAEHTXQVTURB-UHFFFAOYSA-N
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Description

5-amino-2-phenyl-1H-isoindole-1,3(2H)-dione is a heterocyclic compound that features an isoindole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-2-phenyl-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, starting from a substituted benzene derivative, the compound can be synthesized through a series of nitration, reduction, and cyclization reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

5-amino-2-phenyl-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the isoindole core.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents to the aromatic ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups like halogens, alkyl, or aryl groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-amino-2-phenyl-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, and metabolic activity.

Comparison with Similar Compounds

Similar Compounds

    5-amino-2-phenyl-1H-isoindole-1,3(2H)-dione: Known for its unique isoindole structure.

    Phthalimide derivatives: Share a similar core structure but differ in functional groups.

    Indole derivatives: Have a similar aromatic ring system but differ in nitrogen positioning.

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of an amino group, which can significantly influence its chemical reactivity and biological activity.

Properties

CAS No.

20871-03-8

Molecular Formula

C14H10N2O2

Molecular Weight

238.24 g/mol

IUPAC Name

5-amino-2-phenylisoindole-1,3-dione

InChI

InChI=1S/C14H10N2O2/c15-9-6-7-11-12(8-9)14(18)16(13(11)17)10-4-2-1-3-5-10/h1-8H,15H2

InChI Key

NCBAEHTXQVTURB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)N

Origin of Product

United States

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